molecular formula C11H13IO3 B14407573 Butyl 3-iodophenyl carbonate CAS No. 81577-20-0

Butyl 3-iodophenyl carbonate

Cat. No.: B14407573
CAS No.: 81577-20-0
M. Wt: 320.12 g/mol
InChI Key: DZIPUJQSGOTKHA-UHFFFAOYSA-N
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Description

Butyl 3-iodophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and an iodophenyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.

    Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.

Scientific Research Applications

Butyl 3-iodophenyl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butyl 3-iodophenyl carbonate can be compared with other similar compounds, such as:

    Butyl 4-iodophenyl carbonate: Similar structure but with the iodine atom at the para position.

    Butyl 3-bromophenyl carbonate: Contains a bromine atom instead of iodine.

    Butyl 3-chlorophenyl carbonate: Contains a chlorine atom instead of iodine.

Uniqueness

The uniqueness of this compound lies in its specific reactivity and applications. The presence of the iodine atom imparts distinct chemical properties, making it suitable for specialized reactions and applications that other halogenated carbonates may not achieve.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further exploration of its properties and applications can lead to new discoveries and advancements in these areas.

Properties

CAS No.

81577-20-0

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

butyl (3-iodophenyl) carbonate

InChI

InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3

InChI Key

DZIPUJQSGOTKHA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC(=CC=C1)I

Origin of Product

United States

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